(-)-Nuciferine vs. Aripiprazole: Functional D2 Partial Agonist Activity with Distinct Receptor Polypharmacology
(-)-Nuciferine exhibits a D2 receptor partial agonist profile with an Emax of 67% relative to dopamine, which is quantitatively distinct from aripiprazole's D2 partial agonism (Emax=50% of dopamine) . Both compounds function as 5-HT2A antagonists, but (-)-nuciferine demonstrates a broader polypharmacology including 5-HT2C antagonism (IC50=131 nM), 5-HT7 inverse agonism (IC50=150 nM), and dopamine transporter inhibition, while aripiprazole's receptor binding profile is more restricted [1]. In rodent antipsychotic models, (-)-nuciferine substituted for clozapine in drug discrimination, rescued PCP-induced prepulse inhibition disruption, and lacked catalepsy induction—features characteristic of atypical antipsychotics [1].
| Evidence Dimension | D2 receptor functional activity (Emax relative to dopamine) |
|---|---|
| Target Compound Data | (-)-Nuciferine D2 partial agonist; Emax=67% of dopamine |
| Comparator Or Baseline | Aripiprazole D2 partial agonist; Emax=50% of dopamine |
| Quantified Difference | Emax difference of +17 percentage points relative to dopamine |
| Conditions | In vitro functional assay using dopamine as reference agonist |
Why This Matters
The higher intrinsic D2 efficacy (67% vs. 50% Emax) may translate to differentiated therapeutic potential in conditions requiring partial dopamine agonism with reduced risk of extrapyramidal symptoms.
- [1] Farrell MS, et al. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine. PLoS One. 2016;11(3):e0150602. View Source
